2-Amino-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes an amino group, a nitrophenyl group, a carbonitrile group, and a quinoline backbone. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of an appropriate aldehyde with a nitro-substituted aniline, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or acetic acid. The temperature and pH must be carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-Amino-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-amino-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the quinoline backbone can intercalate with DNA or interact with proteins. These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-nitrophenyl)thiazole
- 2-Amino-4-(4-chlorophenyl)thiazole
- 2-Amino-4-(4-aminophenyl)thiazole
Uniqueness
Compared to similar compounds, 2-amino-4-(4-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exhibits unique properties due to the presence of the quinoline backbone and the specific arrangement of functional groups. This structural uniqueness contributes to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C22H18N4O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-amino-4-(4-nitrophenyl)-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H18N4O3/c23-13-17-20(14-9-11-16(12-10-14)26(28)29)21-18(7-4-8-19(21)27)25(22(17)24)15-5-2-1-3-6-15/h1-3,5-6,9-12,20H,4,7-8,24H2 |
InChI Key |
XSLIRGQBARCKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
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